molecular formula C14H15NO3 B2570946 N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919758-07-9

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2570946
CAS No.: 919758-07-9
M. Wt: 245.278
InChI Key: DLXAWFBFYDOTHU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted coumarin derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethyl and acetamide groups enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-ethyl-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-15-13(16)7-10-8-14(17)18-12-6-9(2)4-5-11(10)12/h4-6,8H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXAWFBFYDOTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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